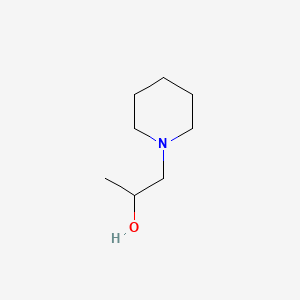

1-(Piperidin-1-yl)propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(10)7-9-5-3-2-4-6-9/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCASFSAKVJTSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001309013 | |

| Record name | α-Methyl-1-piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-90-7 | |

| Record name | α-Methyl-1-piperidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 934-90-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Methyl-1-piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylpiperidine-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 1-(Piperidin-1-yl)propan-2-ol

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Piperidin-1-yl)propan-2-ol

Executive Summary

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a valuable β-amino alcohol intermediate in pharmaceutical and chemical research. The document details the predominant synthetic methodology—the nucleophilic ring-opening of propylene oxide with piperidine—elucidating the underlying reaction mechanism and regioselectivity. A detailed, field-tested experimental protocol is provided, covering the reaction setup, work-up, and purification by vacuum distillation. Furthermore, this guide outlines the essential analytical techniques for structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with expected spectral data. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this key chemical building block.

Introduction: Significance and Physicochemical Properties

This compound is a heterocyclic compound featuring a saturated six-membered piperidine ring N-substituted with a 2-hydroxypropyl group. Its molecular structure, containing both a nucleophilic tertiary amine and a secondary alcohol, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). The piperidine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to confer desirable pharmacokinetic properties.[1] The β-amino alcohol functionality is also a key pharmacophore in various drug classes.

A reliable and well-characterized supply of this compound is therefore critical for research and development. This guide provides the necessary expertise to synthesize and validate this compound with high purity.

Compound Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol [2] |

| CAS Number | 934-90-7[3] |

| Appearance | Colorless to pale yellow liquid (typical) |

Synthetic Strategy: Epoxide Ring-Opening

The most direct and industrially scalable method for preparing this compound is the nucleophilic ring-opening of an epoxide, propylene oxide, with piperidine. This reaction is a classic example of the synthesis of β-amino alcohols.

Mechanistic Rationale and Regioselectivity

The reaction proceeds via a nucleophilic attack (SN2 mechanism) by the lone pair of electrons on the piperidine nitrogen atom onto one of the carbon atoms of the epoxide ring. The strained three-membered ring readily opens to relieve this ring strain.

-

Nucleophile: Piperidine

-

Electrophile: Propylene oxide

A critical aspect of this synthesis is regioselectivity . Propylene oxide is an asymmetrical epoxide. The nucleophilic attack can, in principle, occur at either C1 (the less substituted carbon) or C2 (the more substituted carbon).

-

Attack at C1 (Path A): Leads to the desired product, This compound .

-

Attack at C2 (Path B): Leads to the isomeric byproduct, 2-(Piperidin-1-yl)propan-1-ol .[4]

Under neutral or basic/aprotic conditions, the reaction is governed primarily by sterics. The nucleophile (piperidine) preferentially attacks the less sterically hindered carbon atom (C1), making This compound the major product .[5][6] The use of a protic solvent like methanol or ethanol facilitates the reaction by protonating the oxygen of the epoxide, making it a better leaving group, and also protonates the resulting alkoxide to yield the final alcohol product.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials

-

Piperidine (C₅H₁₁N)

-

Propylene oxide (C₃H₆O)

-

Methanol (CH₃OH), anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware (round-bottom flask, condenser, addition funnel)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser, dissolve piperidine (85.15 g, 1.0 mol) in 150 mL of anhydrous methanol.

-

Initial Cooling: Cool the solution in an ice-water bath to 0-5 °C with gentle stirring.

-

Reactant Addition: Add propylene oxide (58.08 g, 1.0 mol) to the addition funnel. Add the propylene oxide dropwise to the stirred piperidine solution over a period of 60-90 minutes. Causality: This slow, cooled addition is crucial to control the initial exothermic reaction and prevent overheating or loss of the volatile propylene oxide (boiling point: 34 °C).

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12 hours.

-

Completion: Following the 12-hour stir, heat the reaction mixture to reflux (approx. 65 °C for methanol) for 4 hours to ensure the reaction goes to completion.

-

Solvent Removal: Cool the mixture to room temperature and remove the methanol using a rotary evaporator.

-

Drying: Dry the resulting crude oil over anhydrous magnesium sulfate, swirl, and let it stand for 20 minutes.

-

Purification: Filter off the magnesium sulfate. Purify the crude liquid by vacuum distillation to yield this compound as a clear, colorless to pale yellow oil. Causality: Vacuum distillation is the preferred method for purifying liquids with relatively high boiling points to prevent thermal decomposition that might occur at atmospheric pressure.[7]

Characterization and Spectroscopic Analysis

Structural confirmation and purity assessment are achieved through a combination of spectroscopic methods.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments.

-

δ ~3.8-4.0 ppm (m, 1H): Corresponds to the proton on the carbon bearing the hydroxyl group (-CH-OH).

-

δ ~2.2-2.6 ppm (m, 6H): A complex multiplet region corresponding to the two methylene protons adjacent to the nitrogen in the propanol chain (-N-CH₂-) and the four equatorial/axial protons on the carbons adjacent to the nitrogen within the piperidine ring.

-

δ ~1.4-1.7 ppm (m, 6H): Multiplets from the remaining six protons of the piperidine ring (β and γ positions).

-

δ ~1.1 ppm (d, 3H): A doublet for the terminal methyl group (-CH₃), split by the adjacent CH proton.

-

The hydroxyl proton (-OH) may appear as a broad singlet anywhere from δ 2.0-5.0 ppm, and its integration can be variable due to exchange.

-

-

¹³C NMR: The carbon NMR spectrum shows a unique signal for each carbon atom.

-

δ ~66-68 ppm: Carbon attached to the hydroxyl group (-CH-OH).

-

δ ~62-64 ppm: Methylene carbon between the piperidine nitrogen and the chiral center (-N-CH₂-).

-

δ ~54-56 ppm: Carbons adjacent to the nitrogen in the piperidine ring.

-

δ ~26-28 ppm: β-carbons of the piperidine ring.

-

δ ~24-25 ppm: γ-carbon of the piperidine ring.

-

δ ~20-22 ppm: Terminal methyl carbon (-CH₃).

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

-

~3400 cm⁻¹ (broad): Strong, broad absorption characteristic of the O-H stretching vibration, broadened due to hydrogen bonding.[8]

-

~2930 & 2850 cm⁻¹ (strong): C-H stretching vibrations of the methylene and methyl groups.

-

~1100 cm⁻¹ (strong): C-O stretching vibration of the secondary alcohol.

-

~1150 cm⁻¹ (medium): C-N stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information from fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 143 , corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 128: Loss of a methyl group ([M-15]⁺).

-

m/z = 98: Alpha-cleavage resulting in the loss of the hydroxypropyl side chain, leaving a piperidinyl-methylene fragment.

-

m/z = 45: Fragment corresponding to [CH(OH)CH₃]⁺.

-

Summary of Characterization Data

| Technique | Feature | Expected Observation |

| ¹H NMR | Chemical Shifts (δ, ppm) | ~3.9 (m, 1H), ~2.4 (m, 6H), ~1.5 (m, 6H), ~1.1 (d, 3H) |

| ¹³C NMR | Chemical Shifts (δ, ppm) | ~67, ~63, ~55, ~27, ~24, ~21 |

| IR | Wavenumbers (cm⁻¹) | ~3400 (O-H), ~2930 (C-H), ~1100 (C-O) |

| MS | m/z | 143 (M⁺), 128, 98 |

Safety, Handling, and Storage

-

Safety: this compound should be handled with care. It is an amine and may be corrosive or irritating to the skin and eyes. All starting materials are hazardous. Piperidine is toxic and flammable. Propylene oxide is a highly flammable, volatile, and carcinogenic substance.[9]

-

Handling: Work in a well-ventilated fume hood. Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This guide establishes a robust and reliable framework for the synthesis and characterization of this compound. The outlined protocol, based on the regioselective ring-opening of propylene oxide, provides a high-yield pathway to this important chemical intermediate. The detailed spectroscopic data serves as a benchmark for quality control, ensuring the identity and purity of the final product. By integrating mechanistic understanding with practical experimental guidance, this document serves as an essential resource for scientists leveraging this versatile building block in their research and development endeavors.

References

-

Maharramov, A. M., et al. (2011). 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3241. Available at: [Link]

-

Yadav, G. D., & Mistry, C. K. (2014). New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. Journal of Molecular Catalysis B: Enzymatic, 107, 139-146. Available at: [Link]

-

ResearchGate (n.d.). Ring-opening reaction of propylene oxide with piperidine. Scientific diagram. Available at: [Link]

-

Pandey, D., & Yadav, G. D. (2019). Reaction mechanisms of Epoxide ring opening with propylene oxide. ResearchGate. Available at: [Link]

-

PubChem (n.d.). Piperidine-1-propanol. National Center for Biotechnology Information. Available at: [Link]

-

Al-Ghorbani, M., et al. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]

-

NIST (n.d.). piperidine-1-propanol. NIST Chemistry WebBook. Available at: [Link]

-

PubChem (n.d.). 1-(1-Piperidinyl)-1-propanone. National Center for Biotechnology Information. Available at: [Link]

-

PubChem (n.d.). Piperazin-1-ylpropanol. National Center for Biotechnology Information. Available at: [Link]

- Google Patents (2020). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.

-

Gulea, A., et al. (2020). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Studia Universitatis Babeş-Bolyai Chemia. Available at: [Link]

-

D'yachenko, I. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7338. Available at: [Link]

-

ResearchGate (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. Scientific diagram. Available at: [Link]

-

DTIC (1991). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

-

Organic Syntheses (n.d.). Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl). Available at: [Link]

-

PubChem (n.d.). 2-(Piperidin-1-yl)propan-1-ol. National Center for Biotechnology Information. Available at: [Link]

-

Doc Brown's Chemistry (n.d.). Infrared spectrum of propan-2-ol. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound - CAS:934-90-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. 2-(Piperidin-1-yl)propan-1-ol | C8H17NO | CID 13119684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Chemical properties of 1-(Piperidin-1-yl)propan-2-ol

An In-depth Technical Guide to the Chemical Properties of 1-(Piperidin-1-yl)propan-2-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: A Structural Overview and Rationale

This compound is a bifunctional organic molecule featuring a saturated piperidine heterocycle linked to a propanol chain. As a substituted amino alcohol, its chemical behavior is dictated by the interplay between its tertiary amine and secondary alcohol functional groups. The piperidine moiety is a prevalent scaffold in medicinal chemistry, found in numerous pharmaceuticals due to its ability to impart desirable pharmacokinetic properties.[1][2] The secondary alcohol group provides a site for hydrogen bonding and further chemical modification. This guide offers a comprehensive exploration of the synthesis, structural characterization, and chemical reactivity of this compound, providing a foundational resource for its application in research and development.

Section 1: Molecular Structure and Physicochemical Properties

The unique arrangement of the tertiary amine and the secondary alcohol within the same molecule defines its physical and chemical characteristics. The nitrogen atom's lone pair of electrons confers basicity, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.

Key Structural Features

The molecule consists of a piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, attached via that nitrogen to a three-carbon chain with a hydroxyl group on the second carbon (C2). This structure, identified by CAS Number 934-90-7 , is distinct from its isomers such as 3-(piperidin-1-yl)propan-1-ol (a primary alcohol) and 2-(piperidin-1-yl)propan-1-ol.[3][4][5]

Caption: Molecular structure and key functional groups.

Physicochemical Data Summary

The physical properties of this compound are essential for its handling, storage, and use in synthetic protocols. The following table summarizes key data compiled from various chemical databases.

| Property | Value | Source |

| CAS Number | 934-90-7 | [3] |

| Molecular Formula | C₈H₁₇NO | [6] |

| Molecular Weight | 143.23 g/mol | [5][6] |

| Boiling Point | ~199.6 °C at 760 mmHg (Predicted) | [7] |

| Density | ~0.862 g/cm³ (Predicted for related isomers) | [8] |

| Appearance | Colorless to pale yellow liquid (Expected) | [9] |

| Solubility | Soluble in water and common organic solvents | Inferred from structure |

Section 2: Synthesis and Reactivity Profile

Understanding the synthesis and reactivity of this compound is fundamental to its application as a chemical intermediate.

Synthetic Pathway: Nucleophilic Ring-Opening

A robust and common method for synthesizing 1-(substituted-amino)propan-2-ols is the nucleophilic ring-opening of propylene oxide with a corresponding secondary amine.

Causality of the Reaction: Piperidine acts as a potent nucleophile, attacking one of the carbon atoms of the propylene oxide (epoxide) ring. In neutral or basic conditions, this Sₙ2 attack preferentially occurs at the less sterically hindered carbon (C1), leading to the desired this compound regioisomer. The reaction is typically driven to completion by heating.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol provides a self-validating methodology for the synthesis of the title compound.

-

Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Place the flask in a heating mantle.

-

Charge Reactants: Charge the flask with piperidine (1.0 eq) and a suitable solvent such as ethanol.

-

Addition of Epoxide: Add propylene oxide (1.1 eq) dropwise to the stirred solution via the dropping funnel. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture at reflux for 4-6 hours to ensure complete consumption of the starting materials. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.

Reactivity Profile

The molecule's reactivity is governed by its two functional groups.

Caption: Key reactivity pathways for this compound.

-

Reactions of the Secondary Alcohol: The hydroxyl group can be oxidized to the corresponding ketone, 1-(piperidin-1-yl)propan-2-one, using standard oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation. It can also undergo esterification with acyl chlorides or carboxylic anhydrides.

-

Reactions of the Tertiary Amine: The nitrogen atom is basic and will readily react with acids to form the corresponding ammonium (piperidinium) salt. This is often used to improve the aqueous solubility and crystalline nature of amine-containing compounds in drug development.

Section 3: Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation. The following data are based on expected values derived from the known effects of the functional groups present.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.[6]

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the protons on the piperidine ring, typically in the δ 1.4-2.8 ppm range. The protons on the propanol chain (-CH₂-CH(OH)-CH₃) will appear as coupled multiplets. The methyl (CH₃) group will be a doublet, coupled to the adjacent CH proton. The hydroxyl (-OH) proton will likely appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent.[10]

-

¹³C NMR (Carbon-13 NMR): The spectrum will display unique signals for each of the eight carbon atoms in the molecule, confirming the molecular structure. The carbon bearing the hydroxyl group (C2 of the propanol chain) is expected to resonate in the δ 60-70 ppm range.[11]

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[12]

-

Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters: For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹. The broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[13][14]

-

C-H Stretch: Sharp peaks corresponding to sp³ C-H stretching vibrations from the piperidine and propanol alkyl groups will appear in the 2850-3000 cm⁻¹ region.[14]

-

C-O Stretch: A strong absorption band for the secondary alcohol C-O stretch is expected around 1100 cm⁻¹.[13]

-

Fingerprint Region: The region from 400-1500 cm⁻¹ will contain a complex pattern of C-C and C-N stretching and bending vibrations unique to the molecule.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 143.[6]

-

Fragmentation Pattern: A characteristic fragmentation would be the alpha-cleavage adjacent to the nitrogen atom, leading to a stable iminium ion. The base peak is often observed at m/z 98, corresponding to the loss of the CH(OH)CH₃ fragment. Another significant fragment could appear at m/z 45 from cleavage between C1 and C2 of the side chain.[15]

Section 4: Safety, Handling, and Storage

Proper handling is crucial due to the potential hazards associated with piperidine derivatives.

-

Hazards: Compounds of this class are often flammable, corrosive, and can be toxic if inhaled, ingested, or absorbed through the skin.[16] Vapors may form explosive mixtures with air.[8]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17][18]

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[16] Use non-sparking tools and take precautionary measures against static discharge.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[8][18]

References

-

Maharramov, A. M., Khalilov, A. N., Gurbanov, A. V., Allahverdiyev, M. A., & Ng, S. W. (n.d.). 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1739. [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine-1-propanol. PubChem. [Link]

-

Chemsrc. (2025). 1-Piperidinepropanol | CAS#:104-58-5. Chemsrc. [Link]

-

Fisher Scientific. (2023). Safety Data Sheet: Piperidine. Fisher Scientific. [Link]

-

American Elements. (n.d.). 1-(pyrrolidin-1-yl)propan-2-ol. American Elements. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Piperidin-1-yl)propan-1-ol. PubChem. [Link]

-

NIST. (n.d.). piperidine-1-propanol. NIST WebBook. [Link]

-

Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(1-Piperidinyl)-1-propanone. PubChem. [Link]

-

Gulea, A., et al. (2022). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Chemistry Journal of Moldova. [Link]

-

Titov, A. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

- Google Patents. (2020). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.

-

Aladdin. (n.d.). This compound. Aladdin. [Link]

-

Al-Ghamdi, M. A., et al. (2022). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. [Link]

-

Razi, N. F., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega. [Link]

- Google Patents. (1993). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.

-

National Center for Biotechnology Information. (n.d.). 2-Piperidinepropanol. PubChem. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol. Doc Brown's Chemistry. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-ol. Doc Brown's Chemistry. [Link]

-

ResearchGate. (2025). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. ResearchGate. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. Doc Brown's Chemistry. [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of propan-2-ol. Doc Brown's Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. [Link]

-

Synthonix. (n.d.). 3-(Piperidin-1-yl)propan-1-ol. Synthonix. [Link]

-

Chemical Suppliers. (2018). What Is The Difference Between Propan-1-ol and Propan-2-ol?. Chemical Suppliers. [Link]

-

Royal Society of Chemistry. (n.d.). Selective formation of propan-1-ol from propylene via a chemical looping approach. Reaction Chemistry & Engineering. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijnrd.org [ijnrd.org]

- 3. This compound - CAS:934-90-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. Piperidine-1-propanol | C8H17NO | CID 66032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Piperidin-1-yl)propan-1-ol | C8H17NO | CID 13119684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. americanelements.com [americanelements.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. actylislab.com [actylislab.com]

A Technical Guide to the Spectroscopic Characterization of 1-(Piperidin-1-yl)propan-2-ol

This guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 1-(Piperidin-1-yl)propan-2-ol. As a molecule combining a tertiary amine and a secondary alcohol, its characterization is fundamental for researchers in medicinal chemistry and drug development, where the piperidine scaffold is a ubiquitous structural motif.[1] This document moves beyond a simple data repository, offering insights into the causal relationships between the molecular structure and its spectral output, grounded in established scientific principles.

Molecular Structure and Analytical Overview

This compound (CAS 934-90-7) possesses a molecular formula of C₈H₁₇NO and a molecular weight of 143.23 g/mol .[2] The structure features a saturated piperidine ring N-substituted with a propan-2-ol chain. This unique combination of functional groups dictates its chemical properties and provides distinct signatures in various spectroscopic analyses. Understanding these signatures is paramount for confirming its identity, assessing purity, and elucidating its role in chemical reactions.

For clarity in the subsequent discussion, the carbon and proton positions are numbered as shown in the diagram below.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

Instrumentation: Acquire spectra on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition: Use a standard single-pulse experiment. Key parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 220-250 ppm) and a longer relaxation delay (2-5 seconds) are necessary.[4] A greater number of scans (1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the acquired Free Induction Decay (FID) using standard NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| OH | 1.5 - 3.5 (variable) | Broad Singlet | 1H | The chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. The proton exchange often leads to a broad singlet. |

| H-2 | 3.8 - 4.0 | Multiplet | 1H | This methine proton is deshielded by the adjacent electronegative hydroxyl group. It is coupled to protons on C1 and C3. |

| H-2', H-6' (axial & eq.) | 2.4 - 2.6 | Multiplet | 4H | Protons on carbons adjacent to the nitrogen are deshielded. The piperidine ring undergoes chair-chair interconversion, often leading to complex or broadened multiplets for the axial and equatorial protons. |

| H-1 | 2.2 - 2.4 | Multiplet | 2H | These methylene protons are adjacent to both the nitrogen atom and the chiral center (C2), making them diastereotopic and chemically non-equivalent, resulting in a complex splitting pattern (often appearing as two separate multiplets or a doublet of doublets). |

| H-3', H-4', H-5' | 1.4 - 1.7 | Multiplet | 6H | These methylene protons are part of the piperidine ring and are furthest from the electron-withdrawing nitrogen, thus appearing in the typical aliphatic region.[5] |

| H-3 | 1.1 - 1.2 | Doublet | 3H | This methyl group is coupled to the single proton on C2, resulting in a doublet. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 65 - 70 | The carbon atom bonded to the hydroxyl group is significantly deshielded, appearing in the typical range for secondary alcohols.[6] |

| C-1 | 62 - 66 | This carbon is alpha to the nitrogen atom, causing a significant downfield shift. |

| C-2', C-6' | 54 - 58 | These carbons are alpha to the nitrogen within the piperidine ring and are deshielded.[7] |

| C-4' | 26 - 28 | The gamma-carbon relative to the nitrogen in the piperidine ring. |

| C-3', C-5' | 24 - 26 | The beta-carbons relative to the nitrogen in the piperidine ring. |

| C-3 | 20 - 23 | The methyl carbon, being a simple alkyl group, appears in the upfield region of the spectrum. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and H₂O).

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

IR Spectral Interpretation

The IR spectrum of this compound is dominated by features characteristic of a secondary alcohol and an aliphatic tertiary amine.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity & Shape | Interpretation |

| 3400 - 3300 | O-H stretch | Strong, Broad | This is the most diagnostic peak for an alcohol and is broad due to intermolecular hydrogen bonding.[8] |

| 2960 - 2850 | C-H stretch (sp³) | Strong, Sharp | Represents the C-H stretching vibrations of the methyl, methylene, and methine groups in the molecule. |

| ~2800 | Bohlmann Bands | Medium, Sharp | Often visible in the C-H stretching region for tertiary amines with anti-periplanar protons to the nitrogen lone pair, though may be obscured. |

| 1470 - 1440 | C-H bend | Medium | Corresponds to the scissoring and bending vibrations of the CH₂ and CH₃ groups. |

| ~1100 | C-O stretch | Strong, Sharp | The position is characteristic of a secondary alcohol. |

| 1250 - 1020 | C-N stretch | Medium-Weak | Characteristic of the C-N stretching in aliphatic amines.[9] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers a virtual fingerprint that is invaluable for structural confirmation.

Experimental Protocol: GC-MS with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

GC Separation: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to ensure the compound elutes as a sharp peak (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), creates a positively charged molecular ion ([M]⁺•).

-

Mass Analysis: The molecular ion and any fragment ions formed are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

MS Spectral Interpretation and Fragmentation

The molecular weight of C₈H₁₇NO is 143.23. The presence of a single nitrogen atom dictates that the nominal molecular ion peak will appear at an odd m/z value, consistent with the Nitrogen Rule .

-

Molecular Ion ([M]⁺•): m/z = 143. This peak may be weak or absent in alcohols due to rapid fragmentation.

The primary fragmentation pathways are driven by the stabilization of the resulting charge, typically through cleavage adjacent to the heteroatoms (nitrogen and oxygen), a process known as α-cleavage .

Sources

- 1. mdpi.com [mdpi.com]

- 2. ALPHA-METHYL-1-PIPERIDINEETHANOL CAS#: 934-90-7 [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 6. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

1H NMR spectrum analysis of 1-(Piperidin-1-yl)propan-2-ol

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(Piperidin-1-yl)propan-2-ol

Authored by: A Senior Application Scientist

Foreword: The Imperative of Structural Clarity in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of pharmacological data, wasted resources, and ultimately, the failure of promising therapeutic candidates. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful and definitive tool for determining the precise three-dimensional architecture of organic molecules in solution.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a molecule that, while structurally straightforward, presents subtle and instructive stereochemical features. The presence of a chiral center renders adjacent methylene protons diastereotopic, a phenomenon that is critical to recognize and interpret correctly. This document is intended for researchers, scientists, and drug development professionals, offering not just a spectral interpretation, but a deeper understanding of the causal relationships between molecular structure and NMR observables.

The Molecular Subject: this compound

This compound is a chiral amino alcohol. Its structure comprises a saturated six-membered piperidine ring N-substituted with a 2-hydroxypropyl group. The key structural features influencing its ¹H NMR spectrum are:

-

A Piperidine Ring: A saturated heterocycle with protons in three distinct environments (α, β, and γ to the nitrogen).

-

A Propan-2-ol Chain: Containing a methyl group, a methine proton, and a methylene group.

-

A Stereocenter: The carbon bearing the hydroxyl group (C2) is chiral, which has significant consequences for the NMR spectrum.

-

An Amine and an Alcohol: The nitrogen and oxygen heteroatoms influence the chemical shifts of nearby protons.

The accurate assignment of every proton signal is paramount for confirming the molecule's identity and purity.

Caption: Structure of this compound with proton labeling.

Core Principles: Understanding the Origins of NMR Signals

A ¹H NMR spectrum provides four key pieces of information:

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm), which indicates the electronic environment of a proton. Electronegative atoms like N and O "deshield" nearby protons, shifting their signals downfield (to higher ppm values).[1]

-

Integration: The area under a signal, which is proportional to the number of protons it represents.

-

Multiplicity (Splitting): The shape of a signal (e.g., singlet, doublet, triplet), which arises from spin-spin coupling with neighboring protons. The n+1 rule is a useful first-order approximation, where n is the number of equivalent neighboring protons.

-

Coupling Constant (J): The distance between the lines of a split signal (in Hz), which provides information about the dihedral angle between coupled protons.

The Critical Concept of Diastereotopicity

In achiral molecules, the two protons of a CH₂ group are typically chemically equivalent (homotopic or enantiotopic) and produce a single NMR signal.[2] However, in a chiral molecule like this compound, the presence of the stereocenter at C8 renders the local environment asymmetric.

Consequently, the two protons of the adjacent methylene group (H7a/H7b) are diastereotopic .[3][4] Replacing H7a with another group (e.g., deuterium) would create a diastereomer relative to replacing H7b. Diastereomers have different physical properties, and thus, diastereotopic protons are in distinct chemical environments and will have different chemical shifts.[2] This principle is fundamental to correctly interpreting the spectrum of this molecule.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on established chemical shift values and coupling principles, a predicted ¹H NMR spectrum in a common solvent like CDCl₃ is presented below. The presence of the chiral center at C8 introduces non-equivalence for the protons on the adjacent C7 methylene group.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

| Label | # of Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment & Rationale |

| H9 | 3H | ~1.15 | Doublet (d) | ~6.3 Hz | Methyl group (CH₃) on the chiral center, split by the single H8 proton. |

| Hγ | 2H | ~1.55 | Multiplet (m) | - | Central CH₂ of the piperidine ring, furthest from the nitrogen. |

| Hβ | 4H | ~1.65 | Multiplet (m) | - | β-CH₂ protons of the piperidine ring. |

| H7a/H7b | 2H | ~2.2 - 2.5 | Multiplet (m) | - | Diastereotopic CH₂ protons adjacent to the chiral center. They will appear as a complex multiplet, likely an AB quartet further split by H8. |

| Hα | 4H | ~2.5 - 2.7 | Multiplet (m) | - | α-CH₂ protons of the piperidine ring, adjacent to the nitrogen. |

| OH | 1H | Variable (Broad s) | Broad Singlet | - | Hydroxyl proton. Its chemical shift is concentration and temperature-dependent and it often does not couple due to rapid exchange.[5][6] |

| H8 | 1H | ~3.85 | Multiplet (m) | ~6.3 Hz | Methine proton (CH) on the chiral center, deshielded by the adjacent oxygen. It is split by the three H9 protons and the two H7 protons. |

Detailed Signal Interpretation

-

The Upfield Region (1.0 - 2.0 ppm):

-

H9 (CH₃): The most upfield signal will be a clean doublet around 1.15 ppm, integrating to 3 protons. This is characteristic of a methyl group adjacent to a single proton.[5][7]

-

Hγ and Hβ (Piperidine): The signals for the 6 protons on the β and γ carbons of the piperidine ring will overlap in the 1.5-1.7 ppm range, appearing as a broad, complex multiplet.[8]

-

-

The Midfield Region (2.0 - 3.0 ppm):

-

H7a/H7b (Diastereotopic CH₂): This is the most complex and informative signal. Due to their non-equivalence, H7a and H7b will have different chemical shifts. They couple to each other (geminal coupling) and to the H8 proton (vicinal coupling), resulting in a complex multiplet, often an AB quartet of doublets (ABqd).

-

Hα (Piperidine): The four protons alpha to the nitrogen will be deshielded and appear as a multiplet around 2.5-2.7 ppm.[8]

-

-

The Downfield Region (>3.0 ppm):

-

H8 (CH-OH): This single proton is significantly deshielded by the directly attached oxygen atom, placing its signal around 3.85 ppm. It will be split by the H9 methyl group (quartet) and the H7 methylene protons (triplet), resulting in a complex multiplet.

-

OH Proton: The hydroxyl proton signal is often a broad singlet and its position can vary widely depending on solvent, concentration, and temperature. A D₂O shake experiment can confirm its assignment; the peak will disappear after adding D₂O.[6]

-

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The trustworthiness of any spectral interpretation rests on the quality of the acquired data. A robust, self-validating protocol is essential.

Workflow for ¹H NMR Analysis

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the purified compound.[9][10][11]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[11] CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds.

-

Using a Pasteur pipette with a small plug of glass wool, filter the solution into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[10][12]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for field stability.[10]

-

Shim the magnetic field to optimize its homogeneity, which ensures sharp spectral lines.

-

Acquire the ¹H NMR spectrum. For a sample of this concentration, 16 to 32 scans should provide an excellent signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Calibrate the chemical shift axis. If using CDCl₃, the residual solvent peak at 7.26 ppm can be used as an internal reference.[9]

-

Integrate the signals and measure coupling constants.

-

Advanced Analysis: Confirmation with 2D NMR Spectroscopy

While 1D ¹H NMR provides a wealth of information, complex overlapping signals can sometimes lead to ambiguity. Two-dimensional (2D) NMR experiments provide definitive correlations and serve as a powerful validation tool.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled to each other.[13][14][15] Cross-peaks appear in the 2D spectrum between the signals of coupled protons.

Expected COSY Correlations:

-

A strong cross-peak between H8 and H9 .

-

Cross-peaks between H8 and the diastereotopic H7a/H7b protons.

-

Correlations between the piperidine protons: Hα with Hβ , and Hβ with Hγ .

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms.[13][14][16] This is invaluable for confirming which protons are attached to which carbons in the molecular skeleton.

Caption: Logical relationship of 1D and 2D NMR in structural elucidation.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis reveals not only the basic connectivity of the molecule but also its stereochemical nuances. The key diagnostic feature is the complex multiplet arising from the diastereotopic methylene protons adjacent to the chiral center. By combining a predictive approach based on fundamental principles with confirmatory 2D NMR techniques and a rigorous experimental protocol, researchers can achieve an unambiguous and trustworthy structural assignment, ensuring the integrity of their chemical research and development efforts.

References

- Application Notes and Protocols for 1H NMR Sample Prepar

-

A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010). Analytical Biochemistry. [Link]

-

2D NMR Spectroscopy. (n.d.). Slideshare. [Link]

-

NMR Sample Preparation Guide. (n.d.). Scribd. [Link]

-

Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. [Link]

-

Interpreting the H-1 NMR spectrum of propan-2-ol. (n.d.). Doc Brown's Chemistry. [Link]

-

Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]

-

1 H NMR spectrum of 2-propanol. (n.d.). ResearchGate. [Link]

-

1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.). Magritek. [Link]

-

¹H NMR Spectroscopy and Proton Equivalence. (2024). Chemistry LibreTexts. [Link]

-

From 1H NMR, we get: Chemical shift data (δ). (n.d.). University of Wisconsin-Madison. [Link]

-

Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Master Organic Chemistry. [Link]

-

1H NMR: Topicity & Equivalence. (2020). YouTube. [Link]

-

Homotopic, Enantiotopic, Diastereotopic. (2012). Master Organic Chemistry. [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 9. scribd.com [scribd.com]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. nmr.oxinst.com [nmr.oxinst.com]

- 16. 2D NMR Spectroscopy | PPTX [slideshare.net]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-(Piperidin-1-yl)propan-2-ol

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed analysis of the ¹³C NMR spectrum of 1-(Piperidin-1-yl)propan-2-ol, a molecule incorporating both a saturated piperidine heterocycle and a secondary alcohol functional group. As direct experimental data for this specific compound is not ubiquitously published, this document leverages foundational NMR principles and comparative analysis with structurally related compounds to present a robust, predicted ¹³C NMR spectrum. Each resonance is meticulously assigned and rationalized, providing researchers, scientists, and drug development professionals with a comprehensive framework for interpreting the spectral features of this and similar N-substituted amino alcohols.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the fields of chemical synthesis, natural product isolation, and pharmaceutical development, the unambiguous determination of molecular structure is paramount. Among the suite of available analytical tools, ¹³C NMR spectroscopy offers a direct and powerful method for mapping the carbon skeleton of a molecule.[1] Unlike ¹H NMR, which focuses on the proton environment, ¹³C NMR provides a signal for each chemically non-equivalent carbon atom, revealing information about its hybridization, connectivity, and electronic environment.[2]

The chemical shift (δ), reported in parts per million (ppm), is the cornerstone of ¹³C NMR interpretation. It is highly sensitive to factors such as the electronegativity of adjacent atoms, steric effects, and bond hybridization. This sensitivity allows for the differentiation of subtle structural isomers and provides critical data for confirming the identity and purity of a synthesized compound. This guide will deconstruct the predicted ¹³C NMR spectrum of this compound, demonstrating how a detailed analysis of chemical shifts can lead to a confident structural assignment.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion of the ¹³C NMR data, the carbon atoms of this compound are systematically numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Figure 1: Molecular Structure of this compound with carbon numbering.

Predicted ¹³C NMR Chemical Shifts and Mechanistic Analysis

The prediction of ¹³C NMR chemical shifts is a powerful tool that relies on understanding the electronic effects exerted by different functional groups. For this compound, the spectrum is a composite of a substituted piperidine ring and a propanol side chain. The analysis involves dissecting these two components and considering the electronic influence they have on each other.

The predicted chemical shifts, based on analysis of analogous compounds and data from spectral databases, are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Analysis |

| C2' | ~66.5 | This methine carbon is directly bonded to the highly electronegative oxygen of the hydroxyl group, causing a significant downfield shift (deshielding). For comparison, the C2 carbon in propan-2-ol resonates at approximately 64.1 ppm.[2] The adjacent C1' carbon with the nitrogen atom further contributes to this deshielding. |

| C1' | ~64.0 | As a methylene carbon directly attached to the piperidine nitrogen, its chemical shift is strongly influenced by the nitrogen's inductive effect. In 1-aminopropan-2-ol, the analogous carbon appears around 52.8 ppm.[3] The N-substitution within the piperidine ring enhances the deshielding effect compared to a primary amine. |

| C2/C6 | ~54.5 | These two carbons are chemically equivalent due to the molecule's symmetry. They are alpha to the nitrogen atom. In unsubstituted piperidine, these carbons appear at ~47.6 ppm.[4] Alkylation of the nitrogen, as seen in N-methylpiperidine (~56.7 ppm), causes a downfield shift.[5] The propan-2-ol substituent has a similar, albeit slightly less pronounced, effect. |

| C4 | ~25.5 | This carbon is furthest from the nitrogen atom in the piperidine ring (gamma position). Its chemical environment is very similar to that in unsubstituted piperidine (~25.8 ppm) and N-methylpiperidine (~24.4 ppm), reflecting minimal electronic influence from the N-substituent at this distance.[5][6] |

| C3/C5 | ~23.8 | These equivalent carbons are in the beta position relative to the nitrogen. Their chemical shift is only slightly perturbed from that observed in piperidine (~27.5 ppm) and N-methylpiperidine (~26.2 ppm), indicating a minor shielding effect from the N-substituent.[5][6] |

| C3' | ~21.0 | This terminal methyl carbon is relatively shielded. It is beta to the hydroxyl group and gamma to the nitrogen atom. Its chemical shift is comparable to the methyl carbons in propan-2-ol (~25.1 ppm) but is shifted slightly upfield due to steric and electronic effects transmitted through the carbon chain.[7] |

Analysis of the Piperidine Ring Carbons (C2/C6, C3/C5, C4)

The chemical shifts of the piperidine ring carbons are primarily dictated by their position relative to the nitrogen atom.

-

Alpha Carbons (C2, C6): The carbons directly attached to the nitrogen (C2 and C6) are the most deshielded within the ring system, predicted at ~54.5 ppm. This is a direct consequence of the inductive electron-withdrawing effect of the nitrogen atom. The substitution on the nitrogen with the propan-2-ol group causes a downfield shift of approximately 7-8 ppm compared to unsubstituted piperidine, a phenomenon well-documented for N-alkylpiperidines.[8]

-

Beta and Gamma Carbons (C3, C5, and C4): The carbons further from the nitrogen (C3, C5, and C4) experience significantly less deshielding. Their predicted shifts of ~23.8 ppm and ~25.5 ppm, respectively, fall squarely within the typical range for sp³ hybridized carbons in a cyclic alkane environment.[9] Their values are very close to those seen in simple N-alkylpiperidines, indicating that the specific nature of the N-substituent beyond the first carbon has a negligible effect on the more distant ring carbons.[10]

Analysis of the Propan-2-ol Side-Chain Carbons (C1', C2', C3')

The electronic environment of the side-chain carbons is governed by the powerful inductive effects of both the nitrogen atom and the hydroxyl group.

-

Hydroxyl-Bearing Carbon (C2'): The C2' carbon, bearing the hydroxyl group, is predicted to be the most downfield signal in the aliphatic region at ~66.5 ppm. The electronegative oxygen atom strongly withdraws electron density, deshielding the carbon nucleus.[11] This value is consistent with the chemical shift of the corresponding carbon in propan-2-ol (~64.1 ppm) and 1-aminopropan-2-ol (~68.5 ppm).[3][7]

-

Nitrogen-Adjacent Carbon (C1'): The C1' methylene carbon is positioned between the piperidine nitrogen and the C2' methine. It experiences strong deshielding from the adjacent nitrogen, placing its predicted resonance at ~64.0 ppm. For comparison, the carbon alpha to the nitrogen in 2-aminoethanol appears at ~44.5 ppm, while the carbon alpha to the oxygen is at ~63.0 ppm.[1] The substitution pattern in our target molecule places C1' in a highly deshielded environment.

-

Methyl Carbon (C3'): The terminal methyl carbon (C3') is the most shielded carbon in the molecule, with a predicted shift of ~21.0 ppm. While it is relatively remote from the direct inductive effects of the heteroatoms, its chemical shift is still influenced by the overall electronic structure, appearing slightly upfield compared to the methyl groups in propan-2-ol (~25.1 ppm).[2]

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data for compounds like this compound, a standardized experimental protocol is essential. This protocol serves as a self-validating system by establishing consistent and reliable measurement conditions.

4.1. Sample Preparation

-

Weighing: Accurately weigh 15-30 mg of the solid this compound sample.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing properties for many organic compounds and its single solvent resonance at ~77.16 ppm.

-

Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) to the solution. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[2]

-

Transfer: Transfer the resulting solution to a clean, dry 5 mm NMR tube.

4.2. Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a ¹H frequency of 400 MHz or higher (corresponding to a ¹³C frequency of ~100 MHz).

-

Tuning and Shimming: Insert the sample into the spectrometer probe. Perform automated or manual tuning and matching of the probe to the ¹³C frequency. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Experiment: Select a standard proton-decoupled ¹³C single-pulse experiment (e.g., zgpg30 on Bruker systems). Proton decoupling is crucial as it collapses C-H coupling, resulting in a single sharp peak for each unique carbon and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[12]

-

Spectral Width: Set a spectral width of approximately 220-240 ppm to encompass the entire range of expected organic chemical shifts.

-

Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds. This allows for nearly complete relaxation of the carbon nuclei between pulses, which is important for obtaining quantitatively reliable signal intensities, although standard ¹³C NMR is generally not used for quantification.

-

Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (1.1%), a significant number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

4.3. Data Processing

-

Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically phase the resulting spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak (CDCl₃ at 77.16 ppm) can be used as a secondary reference.

Logical Workflow for Spectral Analysis

The process of elucidating a structure from a ¹³C NMR spectrum follows a logical and systematic workflow. This ensures that all available data is considered and the final assignment is robust and defensible.

Figure 2: Workflow for the analysis of the ¹³C NMR spectrum of this compound.

Conclusion

This guide provides a comprehensive, in-depth analysis of the predicted ¹³C NMR spectrum of this compound. By systematically evaluating the electronic effects of the nitrogen and oxygen heteroatoms and drawing comparisons with well-characterized structural analogs, a reliable assignment for each of the eight unique carbon resonances has been established. The carbons adjacent to the heteroatoms (C1', C2', C2/C6) are significantly deshielded, appearing in the 54-67 ppm range, while the more remote aliphatic carbons of the piperidine ring and the terminal methyl group resonate at higher fields (21-26 ppm). This detailed interpretation, coupled with the provided experimental protocol, serves as a valuable resource for scientists engaged in the synthesis and characterization of complex organic molecules, reinforcing the predictive power and analytical robustness of ¹³C NMR spectroscopy.

References

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of propan-2-ol. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines...".

- Kaufman, T. S. (1988). Configurationally dependent hydroxyl group effects on 13C nuclear magnetic resonance chemical shifts of olefinic carbons. Canadian Journal of Chemistry, 66(3), 3128-3131.

-

ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link]

-

PubMed Central (PMC). (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group.... Molecules, 30(3), 597. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine 13C NMR Chemical Shifts. Retrieved from [Link]

- University of Regensburg. (n.d.). NMR Spectroscopy Lecture Notes.

-

Organic Chemistry Data - University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(5), 1647–1652.

- ResearchGate. (2008). Substitution Effect of Hydroxyl Groups on the 1H and 13C Chemical Shifts in Hydroxyflavonols. Bulletin of the Korean Chemical Society, 29(3), 579-582.

-

ResearchGate. (2014). Quantification of hydroxyl groups in 13C NMR spectra. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Consider the 13C NMR spectrum of propan-2-ol. Retrieved from [Link]

- ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube.

-

University of Calcutta. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

- NOBLE CHEMISTRY. (2024, June 3). 13C NMR Spectroscopy: 13C Chemical Shifts, factors affecting 13C Chemical Shifts [Video]. YouTube.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

Sources

- 1. Monoethanolamine(141-43-5) 13C NMR spectrum [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Amino-2-propanol(78-96-6) 13C NMR [m.chemicalbook.com]

- 4. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 5. N-Methylpiperidine(626-67-5) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. bhu.ac.in [bhu.ac.in]

- 10. rsc.org [rsc.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(Piperidin-1-yl)propan-2-ol

This guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 1-(Piperidin-1-yl)propan-2-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the structural elucidation of this and related compounds.

Introduction: The Significance of this compound in Mass Spectrometry

This compound is a molecule of interest due to the prevalence of the piperidine moiety in a vast array of pharmaceuticals and bioactive natural products.[1] Understanding its fragmentation pattern is crucial for its identification and characterization in complex matrices. This guide will explore the predictable yet intricate fragmentation pathways of this N-substituted 2-aminoalcohol, providing a foundational understanding for researchers in the field.

The structure of this compound contains two key functional groups that dictate its fragmentation: a tertiary amine within the piperidine ring and a secondary alcohol. The interplay of these groups under different ionization conditions leads to a characteristic mass spectrum.

Fragmentation Mechanisms: A Tale of Two Ionization Techniques

The fragmentation of this compound is highly dependent on the ionization method employed. Hard ionization techniques like Electron Ionization (EI) induce extensive fragmentation, providing a detailed fingerprint of the molecule. In contrast, soft ionization methods such as Electrospray Ionization (ESI) typically yield a protonated parent molecule, with fragmentation induced via tandem mass spectrometry (MS/MS).

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the initial event is the removal of an electron to form a molecular ion (M+•). The fragmentation of this radical cation is primarily driven by the presence of the nitrogen and oxygen atoms. The dominant fragmentation mechanism for aliphatic amines and alcohols is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the heteroatom.[2][3][4][5]

Key Fragmentation Pathways under EI:

-

α-Cleavage adjacent to Nitrogen: The most favorable α-cleavage occurs at the C-C bond of the propanol side chain, adjacent to the piperidine nitrogen. This results in the formation of a stable, resonance-stabilized iminium ion. The largest substituent at the α-carbon is preferentially lost.[1]

-

α-Cleavage adjacent to Oxygen: Cleavage of the C-C bond adjacent to the hydroxyl group is also a prominent pathway for alcohols.[3][4]

-

Dehydration: Alcohols can readily lose a molecule of water (18 Da) upon ionization.[3][5]

-

Ring Fission of Piperidine: The piperidine ring itself can undergo cleavage, leading to a series of smaller fragment ions.[1]

The interplay of these pathways results in a complex but interpretable EI mass spectrum. The base peak in the spectrum is often the result of the most stable fragment ion formed.

Caption: Predicted EI fragmentation pathways of this compound.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]+.[6] To obtain structural information, tandem mass spectrometry (MS/MS) is employed to fragment this precursor ion. The fragmentation of the protonated molecule is often initiated at the site of protonation, which is expected to be the basic nitrogen atom of the piperidine ring.

Key Fragmentation Pathways under ESI-MS/MS:

-

Neutral Loss of Water: The most common fragmentation pathway for protonated aminoalcohols is the neutral loss of a water molecule (H2O).[6][7]

-

Loss of the Propanol Side Chain: Cleavage of the bond between the piperidine ring and the propanol side chain can occur.

-

Piperidine Ring Opening: Subsequent fragmentation can lead to the opening of the piperidine ring.

The ESI-MS/MS spectrum is generally simpler than the EI spectrum, dominated by a few characteristic fragment ions.

Caption: Predicted ESI-MS/MS fragmentation pathways of protonated this compound.

Predicted Mass Spectra Data

Based on the established fragmentation mechanisms of related compounds, the following table summarizes the expected prominent ions in the mass spectra of this compound. The molecular weight of the compound is 157.25 g/mol .

| Ionization | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Origin |

| EI | 157 ([M]+•) | 100 | Iminium ion from α-cleavage at nitrogen |

| 45 | Oxonium ion from α-cleavage at oxygen | ||

| 139 | [M-H2O]+• from dehydration | ||

| 84 | Piperidine ring fragment | ||

| ESI-MS/MS | 158 ([M+H]+) | 140 | [M+H - H2O]+ |

| 86 | Protonated piperidine |

Experimental Protocols

To acquire high-quality mass spectra of this compound, the following general protocols are recommended.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis. For ESI, the addition of a small amount of formic acid (0.1%) can aid in protonation.

Mass Spectrometry Parameters

For Electron Ionization (GC-MS):

-

Injection: Inject 1 µL of the sample solution into the GC-MS system.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to achieve good separation from any impurities.

-

Ion Source Temperature: Set the ion source temperature to 230 °C.

-

Electron Energy: Use a standard electron energy of 70 eV.

-

Mass Range: Scan a mass range of m/z 40-200.

For Electrospray Ionization (LC-MS or Direct Infusion):

-

Infusion: Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Ion Source: Use an electrospray ionization source in positive ion mode.

-